

# Unveiling the Sodium Triphenylborane Hydroxide Complex: A Theoretical and Structural Overview

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## Compound of Interest

Compound Name: Sodium;triphenylborane;hydroxide

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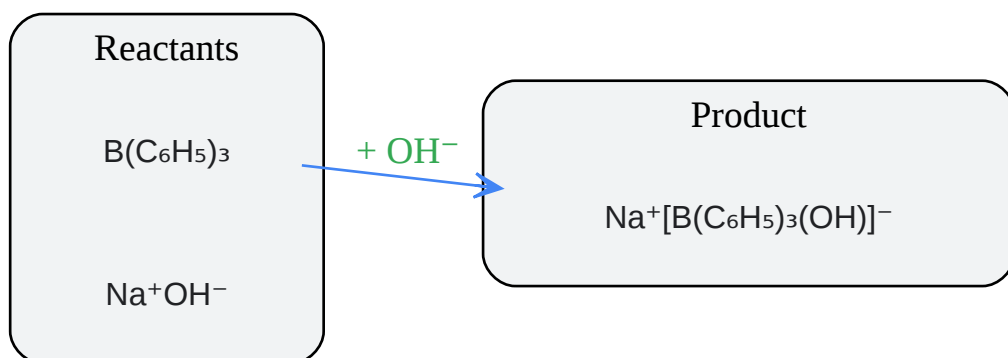
While dedicated theoretical studies on the sodium triphenylborane hydroxide complex,  $\text{Na}[\text{BPh}_3(\text{OH})]$ , are not extensively documented in publicly available literature, a comprehensive understanding of its structure, properties, and reactivity can be constructed from the well-established principles of Lewis acid-base chemistry and the known characteristics of its parent compound, triphenylborane ( $\text{BPh}_3$ ). This technical guide provides an in-depth analysis based on available data and theoretical inferences, offering valuable insights for professionals in research and drug development.

## Formation of the Complex: A Lewis Acid-Base Adduct

Triphenylborane is a potent Lewis acid due to the electron-deficient nature of its central boron atom. The boron in  $\text{BPh}_3$  possesses a vacant p-orbital, making it highly susceptible to nucleophilic attack. Sodium hydroxide, a strong electrolyte, dissociates in solution to provide the hydroxide ion ( $\text{OH}^-$ ), a potent Lewis base with lone pairs of electrons on the oxygen atom.

The formation of the sodium triphenylborane hydroxide complex is a classic Lewis acid-base reaction where the hydroxide ion donates a pair of electrons to the vacant p-orbital of the boron atom in triphenylborane. This results in the formation of a stable tetrahedral borate anion,  $[\text{BPh}_3(\text{OH})]^-$ , with the sodium ion ( $\text{Na}^+$ ) acting as the counter-ion.

The reaction can be depicted as follows:



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Caption: Formation of Sodium Triphenylborane Hydroxide.

## Structural Characteristics

While specific crystallographic data for  $\text{Na}[\text{BPh}_3(\text{OH})]$  is not readily available, the geometry of the resulting hydroxytriphenylborate anion can be confidently predicted.

Triphenylborane ( $\text{BPh}_3$ ):

- Geometry: Trigonal planar around the central boron atom.
- Hybridization of Boron:  $\text{sp}^2$

Hydroxytriphenylborate Anion ( $[\text{BPh}_3(\text{OH})]^-$ ):

- Geometry: Tetrahedral around the central boron atom.
- Hybridization of Boron:  $\text{sp}^3$

This change in geometry is a direct consequence of the formation of the new B-O covalent bond.

## Inferred Molecular Structure

The structure of the complex involves the sodium cation ionically bonded to the hydroxytriphenylborate anion.

Caption: Inferred structure of the hydroxytriphenylborate anion with sodium counter-ion.

## Quantitative Data

Due to the absence of specific theoretical studies on  $\text{Na}[\text{BPh}_3(\text{OH})]$ , a table of calculated quantitative data such as bond lengths, bond angles, and vibrational frequencies cannot be provided. However, for the parent molecule, triphenylborane, some structural data is available.

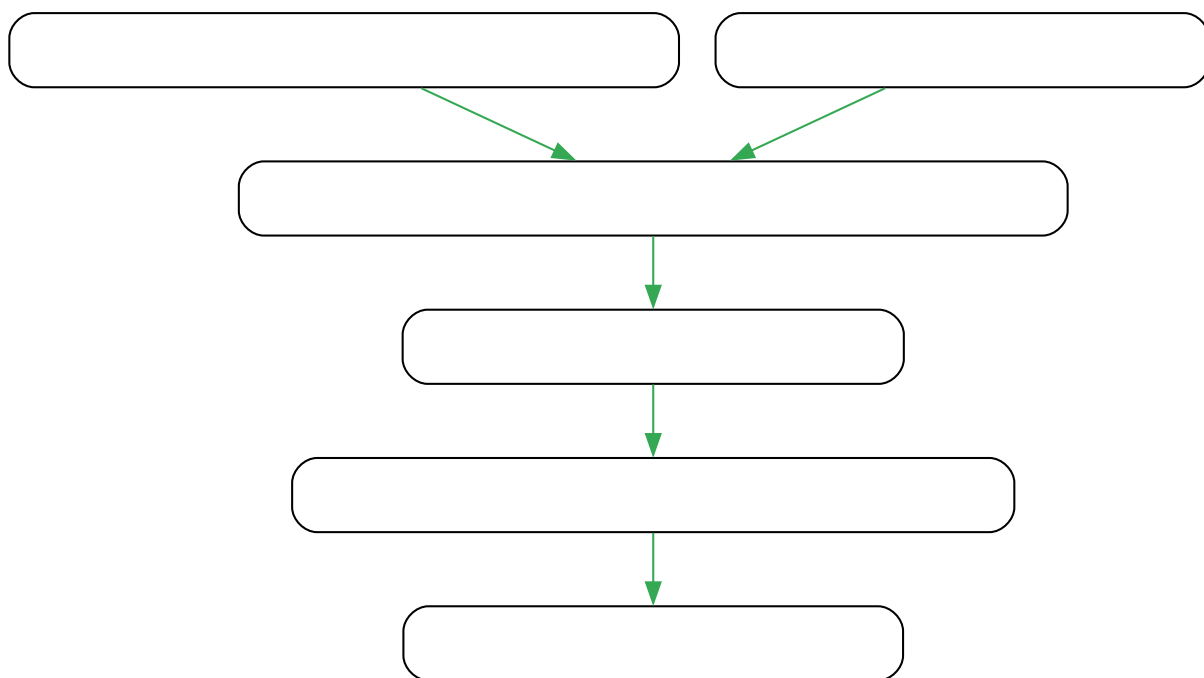
Parameter	Value (Triphenylborane)	Inferred Change in $\text{Na}[\text{BPh}_3(\text{OH})]$
B-C Bond Length	$\sim 1.58 \text{ \AA}$	Expected to slightly increase due to rehybridization and increased electron density on boron.
C-B-C Bond Angle	$120^\circ$	Expected to decrease to approximately $109.5^\circ$ (the ideal tetrahedral angle).
B-O Bond Length	Not Applicable	A new bond would be formed, with an expected length in the range of $1.4\text{-}1.5 \text{ \AA}$ based on similar borate esters.
C-B-O Bond Angle	Not Applicable	Expected to be approximately $109.5^\circ$ .

## Experimental and Computational Protocols

While specific experimental protocols for the synthesis and analysis of  $\text{Na}[\text{BPh}_3(\text{OH})]$  are not detailed in the literature, a general procedure can be inferred. Commercially, triphenylborane is often supplied as its sodium hydroxide adduct, suggesting a straightforward synthesis.

## General Synthetic Protocol

A likely laboratory-scale synthesis would involve the reaction of triphenylborane with a stoichiometric amount of sodium hydroxide in an appropriate aprotic solvent.

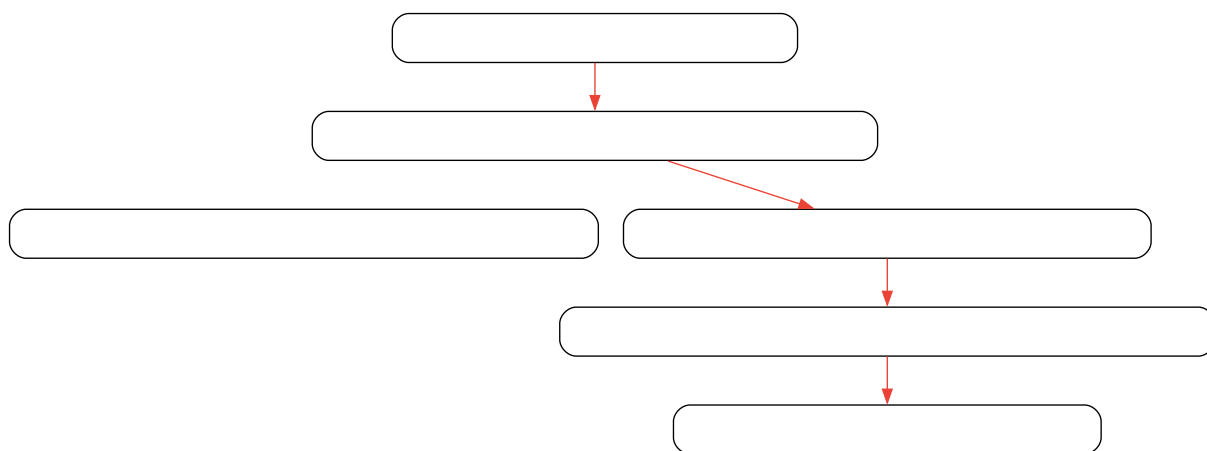


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Caption: General workflow for the synthesis of  $\text{Na}[\text{BPh}_3(\text{OH})]$ .

## Recommended Computational Protocol

For researchers wishing to perform theoretical studies on this complex, the following computational approach is recommended:



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Caption: Recommended workflow for computational analysis.

## Reactivity and Applications

The sodium triphenylborane hydroxide complex is generally more stable and less reactive than free triphenylborane due to the saturation of the boron's Lewis acidity. However, it can still serve as a source of the hydroxytriphenylborate anion, which can participate in various reactions. The complex is noted to be corrosive.[1]

Potential applications could be in catalysis or as a precursor for the synthesis of other tetrasubstituted borate salts. The stability of the adduct makes it a safer and easier-to-handle alternative to pure triphenylborane, which is sensitive to air and moisture.

## Conclusion

While direct theoretical and experimental data on the sodium triphenylborane hydroxide complex is sparse, a robust understanding of its chemistry can be derived from fundamental principles. The formation of this stable Lewis acid-base adduct results in a tetrahedral borate anion with a sodium counter-ion. This guide provides a foundational framework for researchers, outlining the inferred structure, a general synthetic approach, and a recommended computational protocol for further investigation. Future theoretical and experimental studies are warranted to fully elucidate the quantitative properties and reactivity of this complex, which may unlock its potential in various chemical applications.

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## References

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